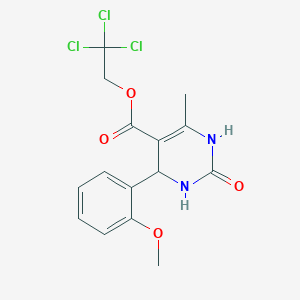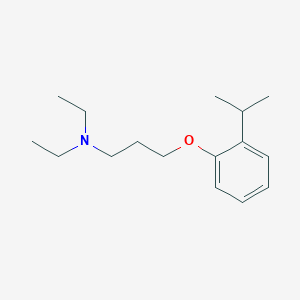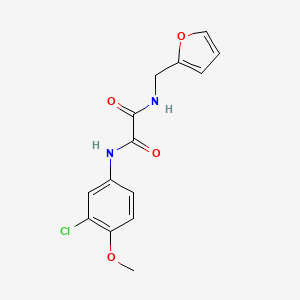![molecular formula C26H28N4O3 B5106463 5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B5106463.png)
5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methylbenzoyl group, a nitro group, and a phenylethyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methylbenzoyl Group: The piperazine ring is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the methylbenzoyl group.
Nitration: The compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Phenylethyl Substitution: Finally, the compound is reacted with phenylethylamine under controlled conditions to introduce the phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Conversion to amine-substituted compounds.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(1-Piperazinyl)aniline
- 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline
Uniqueness
5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-20-7-9-22(10-8-20)26(31)29-17-15-28(16-18-29)23-11-12-25(30(32)33)24(19-23)27-14-13-21-5-3-2-4-6-21/h2-12,19,27H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMDDDLRAEOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)

![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5106391.png)
![ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)
![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one](/img/structure/B5106423.png)


![2-benzoyl-6-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5106446.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE](/img/structure/B5106458.png)
![METHYL 4-[3-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE](/img/structure/B5106469.png)

